molecular formula C23H23ClN2O4S B11621274 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11621274
M. Wt: 459.0 g/mol
InChI Key: YHWYWZAEJSZGDZ-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , belongs to the class of acetamides. Its molecular formula is C14H10Cl3NO . Let’s break down its components:

  • N-(4-Chlorophenyl) : This part of the molecule contains a chlorophenyl group.
  • 2-(2,6-dichlorophenyl)acetamide : Here, we have an acetamide group attached to a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

  • Acylation Reaction : Acetylation of 4-chloroaniline with acetic anhydride or acetyl chloride yields the intermediate N-(4-chlorophenyl)acetamide.
  • Sulfonation : The intermediate is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
  • Substitution : Finally, the dichlorophenyl group is introduced via nucleophilic aromatic substitution.

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction of the nitro group (if present) could yield an amine derivative.
  • Substitution : The chlorophenyl groups are susceptible to substitution reactions.
Common Reagents and Conditions::
  • Acylation : Acetic anhydride or acetyl chloride.
  • Sulfonation : Sulfuric acid or chlorosulfonic acid.
  • Reduction : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
  • Substitution : Appropriate nucleophiles (e.g., amines, thiols).

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : It might exhibit pharmacological properties, making it relevant for drug discovery.
  • Chemistry : Researchers study its reactivity and use it as a model compound.
  • Industry : It could serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide . The uniqueness of our compound lies in its specific substitution pattern and sulfonamide functionality.

Remember, this compound’s multifaceted nature continues to intrigue researchers, and further investigations will unveil its full potential.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-16-5-4-6-17(2)23(16)25-22(27)15-26(19-9-7-18(24)8-10-19)31(28,29)21-13-11-20(30-3)12-14-21/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

YHWYWZAEJSZGDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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